molecular formula C9H8BrNO2 B2653447 6-(bromomethyl)-4H-1,4-benzoxazin-3-one CAS No. 1260830-16-7

6-(bromomethyl)-4H-1,4-benzoxazin-3-one

Cat. No.: B2653447
CAS No.: 1260830-16-7
M. Wt: 242.072
InChI Key: XPXDQHSFTLVMDJ-UHFFFAOYSA-N
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Description

6-(bromomethyl)-4H-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.072. The purity is usually 95%.
BenchChem offers high-quality 6-(bromomethyl)-4H-1,4-benzoxazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(bromomethyl)-4H-1,4-benzoxazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXDQHSFTLVMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 6-Substituted 1,4-Benzoxazin-3-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive exploration of 6-substituted 1,4-benzoxazin-3-one derivatives, a significant class of heterocyclic compounds in medicinal chemistry.[1][2] This document is tailored for researchers, scientists, and drug development professionals, providing a detailed analysis of their synthesis, structure-activity relationships (SAR), and therapeutic applications.

The 1,4-Benzoxazin-3-one Scaffold: A Privileged Structure in Drug Discovery

The 1,4-benzoxazin-3-one core is a key pharmacophore, forming the backbone of numerous biologically active compounds.[1][2] This heterocyclic system, comprised of a benzene ring fused to an oxazine ring, is a versatile scaffold for developing novel therapeutic agents. The substituent at the 6-position of the benzoxazinone ring is particularly influential in determining the compound's pharmacological profile, making it a critical site for chemical modification in drug design.

Synthetic Methodologies for 6-Substituted 1,4-Benzoxazin-3-one Derivatives

The synthesis of 1,4-benzoxazin-3-one derivatives is well-established, with several efficient routes available. The choice of synthetic strategy is often guided by the desired substituent at the 6-position.

Primary Synthetic Route: Cyclization of 2-Aminophenols

A widely employed method involves the reaction of a substituted 2-aminophenol with an α-haloacetyl halide, such as chloroacetyl chloride.[1] This two-step process begins with the N-acylation of the aminophenol, followed by a base-mediated intramolecular cyclization to form the oxazine ring.

Experimental Protocol: Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one [3]

  • N-Acylation: In a 100 ml reaction flask, dissolve 2-amino-4-chlorophenol (1 eq) and benzyl triethyl ammonium chloride (1 eq) in dichloromethane (20 ml) with magnetic stirring. After 10 minutes, add sodium hydrogen carbonate (3.6 eq) in portions. Cool the mixture to 0°C and add chloroacetyl chloride (1.08 eq) dropwise over 15 minutes.

  • Cyclization: Reflux the reaction mixture at 40°C for 6–8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, pour the mixture into ice water. Collect the crude product by filtration, wash with water, and recrystallize from methanol to obtain the pure 6-chloro-2H-1,4-benzoxazin-3(4H)-one.

Rationale for Experimental Choices:

  • Phase Transfer Catalyst: Benzyl triethyl ammonium chloride is used as a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases.

  • Base: Sodium hydrogen carbonate acts as a base to neutralize the HCl generated during the acylation and to promote the subsequent cyclization.

  • Temperature Control: The initial acylation is performed at a low temperature to control the exothermic reaction, while the cyclization is carried out at reflux to ensure a reasonable reaction rate.

Benzoxazinone_Derivative 6-Substituted 1,4-Benzoxazin-3-one cMyc_G4 c-Myc G-Quadruplex Benzoxazinone_Derivative->cMyc_G4 Binds to & Stabilizes cMyc_Expression c-Myc Gene Expression cMyc_G4->cMyc_Expression Downregulates Cancer_Cell Cancer Cell Proliferation & Migration cMyc_Expression->Cancer_Cell Inhibition of

Caption: Anticancer mechanism via c-Myc G-quadruplex stabilization.

Other Therapeutic Applications

The therapeutic potential of 1,4-benzoxazin-3-one derivatives extends to other areas, including anti-inflammatory, analgesic, and neuroprotective activities. [1][4]They have also been investigated for the treatment of Parkinson's disease and as selective potassium channel openers. [4]

Structure-Activity Relationship (SAR) Insights

The nature of the substituent at the 6-position profoundly impacts the biological activity of 1,4-benzoxazin-3-one derivatives. [5][6]

6-Substituent Key Biological Activities Reference
Chloro (-Cl) Antifungal, Antibacterial [7][8]
Nitro (-NO2) Antimicrobial [9]
Methoxy (-OCH3) Phytotoxicity [5][6]

| Hydroxyl (-OH) | Antifeedant | [5]|

Table 1: Influence of the 6-substituent on the biological profile of 1,4-benzoxazin-3-one derivatives.

Generally, electron-withdrawing groups at the 6- and 7-positions tend to enhance antimicrobial activity. [9]For instance, a chloro group at the 6-position has been shown to result in better antifungal activity. [7][8]

Future Perspectives and Conclusion

The versatile 1,4-benzoxazin-3-one scaffold continues to be a focal point in the quest for novel therapeutic agents. Future research will likely concentrate on:

  • Scaffold Diversification: Synthesizing novel derivatives with diverse substituents at the 6-position and other positions to expand the chemical space and discover new biological activities.

  • Mechanism of Action Studies: Delving deeper into the molecular targets and signaling pathways to understand how these compounds exert their therapeutic effects.

  • Preclinical and Clinical Development: Advancing the most promising candidates through in vivo studies and eventually into clinical trials.

References

  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2022). PubMed. Retrieved February 15, 2026, from [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. (n.d.). University of Cádiz. Retrieved February 15, 2026, from [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. Retrieved February 15, 2026, from [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[1][4]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT1A/B/D Receptor Antagonists Leading to the Discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. (2025). Bentham Science. Retrieved February 15, 2026, from [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). Frontiers in Chemistry. Retrieved February 15, 2026, from [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). World Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences. Retrieved February 15, 2026, from [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (2000). PubMed. Retrieved February 15, 2026, from [Link]

  • Some of biologically active 1,4-benzoxazine derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2020). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2024). Preprints.org. Retrieved February 15, 2026, from [Link]

  • Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. (1956). Nature. Retrieved February 15, 2026, from [Link]

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. (2022). Scientific Reports. Retrieved February 15, 2026, from [Link]

  • 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. (2007). Acta Crystallographica Section E. Retrieved February 15, 2026, from [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. (2018). ProQuest. Retrieved February 15, 2026, from [Link]

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Sources

A Comprehensive Technical Guide to 6-(Bromomethyl)benzoxazinones for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 6-(bromomethyl)benzoxazinones, a class of compounds holding significant interest in medicinal chemistry and materials science. We will delve into the precise chemical nomenclature, synthesis strategies, characterization, and the mechanistic basis for their applications, offering a robust resource for professionals in the field.

Part 1: Defining the Core Structure: IUPAC Nomenclature

The term "benzoxazinone" refers to a bicyclic heterocyclic system consisting of a benzene ring fused to an oxazinone ring. However, several isomers exist based on the relative positions of the oxygen, nitrogen, and carbonyl groups in the heterocyclic ring.[1] The specific nomenclature is critical for unambiguous scientific communication. The most common benzoxazinone cores in research and development are the 4H-3,1-benzoxazin-4-one and the 2H-1,4-benzoxazin-3(4H)-one scaffolds.

Systematic Naming of 6-(Bromomethyl)-4H-3,1-benzoxazin-4-one

The 4H-3,1-benzoxazin-4-one structure is numbered starting from the oxygen atom as position 1, proceeding to the nitrogen as position 3.[2] The benzene ring atoms are numbered 5 through 8.

  • Parent Structure: 4H-3,1-benzoxazin-4-one[2]

  • Substituent: A bromomethyl group (-CH₂Br) is located at position 6.

Therefore, the correct IUPAC name for this isomer is 6-(Bromomethyl)-4H-3,1-benzoxazin-4-one .

Systematic Naming of 6-(Bromomethyl)-2H-1,4-benzoxazin-3(4H)-one

For the 2H-1,4-benzoxazin-3(4H)-one isomer, the numbering begins at the oxygen atom and proceeds around the ring towards the carbonyl group.

  • Parent Structure: 2H-1,4-benzoxazin-3(4H)-one[3]

  • Substituent: A bromomethyl group (-CH₂Br) is attached at the 6th position of the benzene ring.

The formal IUPAC name for this compound is 6-(Bromomethyl)-2H-1,4-benzoxazin-3(4H)-one .[4][5]

The following diagram illustrates the structures and numbering systems for these two key isomers.

IUPAC_Nomenclature cluster_0 6-(Bromomethyl)-4H-3,1-benzoxazin-4-one cluster_1 6-(Bromomethyl)-2H-1,4-benzoxazin-3(4H)-one 3,1-benzoxazinone 1,4-benzoxazinone

Caption: Core structures and numbering of key benzoxazinone isomers.

Part 2: Synthesis and Characterization

The synthesis of 6-(bromomethyl)benzoxazinones typically involves a multi-step process, starting from commercially available precursors. The choice of synthetic route often depends on the desired isomer.

General Synthesis of 4H-3,1-Benzoxazin-4-ones

A common and versatile method for synthesizing the 4H-3,1-benzoxazin-4-one core involves the cyclization of N-acyl anthranilic acids.[6]

Workflow for the Synthesis of 6-(Bromomethyl)-4H-3,1-benzoxazin-4-one:

Synthesis_Workflow start 4-Methylanthranilic Acid step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-Acetyl-4-methylanthranilic Acid step1->intermediate1 step2 Bromination (N-Bromosuccinimide, AIBN) intermediate1->step2 intermediate2 N-Acetyl-4-(bromomethyl)anthranilic Acid step2->intermediate2 step3 Cyclization (Acetic Anhydride, Heat) intermediate2->step3 product 6-(Bromomethyl)-4H-3,1-benzoxazin-4-one step3->product

Caption: Synthetic workflow for 6-(bromomethyl)-4H-3,1-benzoxazin-4-one.

Experimental Protocol:

  • Acetylation: 4-Methylanthranilic acid is reacted with acetic anhydride in a suitable solvent (e.g., glacial acetic acid) to yield N-acetyl-4-methylanthranilic acid.

  • Bromination: The methyl group is then subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride, under reflux. This selectively brominates the benzylic methyl group.

  • Cyclization: The resulting N-acetyl-4-(bromomethyl)anthranilic acid is heated with a dehydrating agent, typically excess acetic anhydride, to induce cyclization and form the final product, 6-(bromomethyl)-2-methyl-4H-3,1-benzoxazin-4-one. The 2-position is substituted with a methyl group from the acetyl precursor.

Characterization Data

The structural confirmation of the synthesized compounds is achieved through a combination of spectroscopic techniques.

TechniqueExpected Observations for 6-(Bromomethyl)-2-methyl-4H-3,1-benzoxazin-4-one
¹H NMR Aromatic protons in the range of 7.5-8.2 ppm. A singlet for the -CH₂Br protons around 4.5-4.8 ppm. A singlet for the 2-methyl protons around 2.4 ppm.
¹³C NMR Carbonyl carbon signal around 160 ppm. Aromatic carbons between 115-140 ppm. -CH₂Br carbon signal around 30-35 ppm.
Mass Spec (ESI+) A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) with [M+H]⁺ peaks.
FT-IR Strong carbonyl (C=O) stretch around 1760 cm⁻¹. C-N and C-O stretching bands in the fingerprint region.

Part 3: Applications in Drug Discovery and Development

Benzoxazinone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[6] The introduction of a bromomethyl group at the 6-position provides a reactive handle for further chemical modification, making these compounds valuable building blocks for creating libraries of potential drug candidates.

Mechanism of Action and Signaling Pathways

The bromomethyl group is a key feature, acting as an electrophile that can covalently bind to nucleophilic residues (such as cysteine or histidine) in the active sites of target proteins. This irreversible inhibition mechanism can lead to enhanced potency and prolonged duration of action.

MOA_Pathway cluster_Target Target Protein cluster_Inhibitor Inhibitor ActiveSite Active Site Cysteine Residue CovalentBond Covalent Bond Formation (Alkylation) ActiveSite:cys->CovalentBond Benzoxazinone 6-(Bromomethyl)benzoxazinone Benzoxazinone->CovalentBond Inhibition Irreversible Enzyme Inhibition CovalentBond->Inhibition

Caption: Covalent inhibition mechanism of 6-(bromomethyl)benzoxazinone.

Therapeutic Potential

Derivatives of benzoxazinones have been investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: By targeting key enzymes in cancer cell proliferation and survival pathways.

  • Anti-inflammatory Drugs: Through the inhibition of inflammatory mediators.

  • Antibacterial and Antifungal Agents: By disrupting essential microbial processes.[6]

The ability to use the bromomethyl group for "click chemistry" or other conjugation techniques also allows for the development of targeted drug delivery systems and chemical probes for studying biological systems.

References

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzoxazinone deriv. 5f. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzoxazines. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one). National Center for Biotechnology Information. Retrieved from [Link]

  • J&K Scientific. (n.d.). 6-Bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one. Retrieved from [Link]

  • Shaik, F., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 1-20. Retrieved from [Link]

  • PubChem. (n.d.). 4H-3,1-Benzoxazin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-. Retrieved from [Link]

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  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Retrieved from [Link]

  • LookChem. (n.d.). 2H-1,3-Benzoxazine, 6-bromo-4-(3-ethoxy-1-oxido-2-pyridinyl)-2,2-dimethyl-. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Selective Benzylic Bromination of 6-methyl-4H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one

The 4H-1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] The targeted functionalization of this core structure is paramount for the development of novel therapeutic agents. The introduction of a reactive handle, such as a bromomethyl group at the 6-position, transforms the otherwise stable methyl-substituted benzoxazinone into a versatile intermediate. This "activated" precursor, 6-(bromomethyl)-4H-1,4-benzoxazin-3-one, opens a gateway for a multitude of subsequent chemical modifications, including nucleophilic substitutions and cross-coupling reactions, thereby enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

This application note provides a comprehensive and detailed protocol for the synthesis of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one from its readily available 6-methyl analog. The core of this transformation lies in a selective benzylic bromination reaction. We will delve into the mechanistic rationale behind the chosen methodology, emphasizing the critical parameters that ensure high yields and minimize side-product formation.

Reaction Principle: Navigating the Selectivity of Bromination

The key to successfully synthesizing 6-(bromomethyl)-4H-1,4-benzoxazin-3-one is to selectively brominate the benzylic methyl group without affecting the aromatic ring. This is achieved through a free-radical substitution reaction, famously known as the Wohl-Ziegler reaction.[4][5] The reagent of choice for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals under specific conditions.

The reaction proceeds via a radical chain mechanism:

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or light to generate initial radicals.

  • Propagation: These initiator radicals abstract a hydrogen atom from the benzylic methyl group of 6-methyl-4H-1,4-benzoxazin-3-one, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (Br₂), generated in low concentrations from the reaction of HBr with NBS, to form the desired product and a bromine radical, which continues the chain reaction.

  • Termination: The reaction ceases when radicals combine with each other.

It is crucial to employ a non-polar solvent, such as carbon tetrachloride (historically) or safer alternatives like 1,2-dichlorobenzene, to favor the radical pathway.[4] Polar solvents can promote ionic pathways, leading to undesired electrophilic aromatic substitution on the electron-rich benzoxazinone ring.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
6-methyl-4H-1,4-benzoxazin-3-one≥98%Commercially Available
N-Bromosuccinimide (NBS)≥99%Commercially Available
Azobisisobutyronitrile (AIBN)≥98%Commercially Available
1,2-DichlorobenzeneAnhydrous, ≥99%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Saturated Sodium Thiosulfate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Round-bottom flaskStandard laboratory glassware
Reflux condenserStandard laboratory glassware
Magnetic stirrer with heating plateStandard laboratory equipment
UV lamp (optional)Standard laboratory equipment
Rotary evaporatorStandard laboratory equipment
Thin-Layer Chromatography (TLC) platesSilica gel coated
Safety Precautions
  • N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory solid. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.

  • 1,2-Dichlorobenzene: This solvent is harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose violently upon heating. Store in a cool, dry place away from heat sources.

  • General: All manipulations should be carried out in a well-ventilated fume hood.

Detailed Synthesis Procedure

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation Reactants 6-methyl-4H-1,4-benzoxazin-3-one NBS AIBN 1,2-Dichlorobenzene Flask Round-bottom flask Reactants->Flask Charge Reflux Heat to 80-90 °C (or irradiate with UV light) Monitor by TLC Flask->Reflux Cooling Cool to room temperature Reflux->Cooling Filtration Filter to remove succinimide Cooling->Filtration Wash Wash filtrate with: 1. Sat. NaHCO₃ 2. Sat. Na₂S₂O₃ 3. Brine Filtration->Wash Drying Dry organic layer (Na₂SO₄) Wash->Drying Evaporation Concentrate under reduced pressure Drying->Evaporation Chromatography Purify by column chromatography Evaporation->Chromatography Product 6-(bromomethyl)-4H-1,4-benzoxazin-3-one Chromatography->Product

Diagram Caption: Workflow for the synthesis of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-methyl-4H-1,4-benzoxazin-3-one (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05-0.1 eq).

  • Solvent Addition: Add anhydrous 1,2-dichlorobenzene to the flask to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature. The insoluble succinimide byproduct will precipitate.

  • Filtration: Filter the reaction mixture to remove the succinimide. Wash the solid with a small amount of cold 1,2-dichlorobenzene.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any remaining HBr), saturated sodium thiosulfate solution (to remove any residual bromine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

Purification

The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield 6-(bromomethyl)-4H-1,4-benzoxazin-3-one as a solid.

Results and Discussion

The successful synthesis of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one can be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance White to off-white solid
Yield 70-85%
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~10.0 (br s, 1H, NH), ~7.0-7.4 (m, 3H, Ar-H), ~4.6 (s, 2H, -CH₂-O-), ~4.5 (s, 2H, -CH₂Br)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~165 (C=O), ~145 (Ar-C-O), ~130-135 (Ar-C), ~115-125 (Ar-CH), ~67 (-CH₂-O-), ~32 (-CH₂Br)

The characteristic singlet for the newly formed bromomethyl protons (-CH₂Br) is expected to appear around δ 4.5 ppm in the ¹H NMR spectrum. The disappearance of the singlet corresponding to the methyl protons of the starting material (typically around δ 2.3-2.4 ppm) is a key indicator of a successful reaction.

It is imperative to use freshly recrystallized NBS for optimal results, as aged NBS can contain excess bromine, leading to undesired side reactions. The choice of a radical initiator and a non-polar solvent is critical to favor the desired benzylic bromination over electrophilic aromatic substitution.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one, a valuable intermediate for drug discovery and development. By carefully controlling the reaction conditions and employing the principles of radical chemistry, researchers can efficiently access this versatile building block for the synthesis of novel benzoxazinone derivatives with potential therapeutic applications.

References

  • Khan, T., Y, R. B., Banu, B. F., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41–57p.
  • Li, W., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1234567.
  • Guguloth, V. (2021). SYNTHESIS OF A NOVEL DERIVATIVES OF[6][7]BENZOXAZINONE. Rasayan J. Chem., 14(1), 448-453.

  • Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.
  • Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.
  • Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355.
  • Togo, H., & Shimojo, H. (2015). A One-Pot, Transition-Metal-Free Procedure for C–O, C–S, and C–N Bond Formation at the Benzylic Position of Methylarenes. Synthesis, 47(09), 1280-1290.
  • Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3 (4H)-ones. J. Chem. Research (S), 2003, 681-682.
  • Carreno, M. C., Garcia Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331.

Sources

Precision Protocol: Regioselective Wohl-Ziegler Bromination of 6-Methyl-1,4-Benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity protocol for the functionalization of the benzoxazinone scaffold.

Executive Summary

The Wohl-Ziegler bromination is the gold-standard method for introducing a bromine atom at the benzylic position of 6-methyl-1,4-benzoxazin-3-one. This transformation yields 6-(bromomethyl)-1,4-benzoxazin-3-one , a critical pharmacophore intermediate used in the synthesis of thrombin inhibitors, anticancer agents, and antifungals.

This guide moves beyond standard textbook descriptions, addressing the specific challenges of the benzoxazinone core—namely, the competition between benzylic radical substitution, aromatic electrophilic substitution, and oxidation of the lactam nitrogen. We present a self-validating protocol using


-trifluorotoluene (PhCF

)
as a sustainable, high-performance alternative to carbon tetrachloride (CCl

).

Strategic Reaction Design

Mechanistic Logic & Regioselectivity

The success of this reaction hinges on the Goldfinger Mechanism , which maintains a vanishingly low concentration of molecular bromine (Br


) in the system. This is critical for the benzoxazinone substrate:
  • High [Br

    
    ] (Ionic Pathway):  Favors electrophilic aromatic substitution (EAS) at the electron-rich aromatic ring (typically C7), or bromination of the lactam nitrogen.
    
  • Low [Br

    
    ] (Radical Pathway):  Favors Hydrogen Atom Transfer (HAT) from the position yielding the most stable radical.
    

Regioselectivity Hierarchy:

  • C6-Methyl (Benzylic): Forms a resonance-stabilized benzylic radical. Bond Dissociation Energy (BDE)

    
     88-90 kcal/mol. (Thermodynamic Product) 
    
  • C2-Methylene (Lactam

    
    -carbon):  Although adjacent to a carbonyl, the radical is less stable than the benzylic species due to the lack of extended conjugation with the aromatic system.
    
  • Aromatic C-H: Aryl radicals are high-energy species (BDE > 110 kcal/mol) and are not accessible under these conditions.

Reaction Pathway Diagram

The following diagram illustrates the radical chain propagation and the critical role of NBS as a "bromine reservoir."

WohlZieglerMechanism Initiator Initiator (AIBN) (Thermal Decomposition) Br_Radical Br• Radical Initiator->Br_Radical Initiation Benzylic_Radical Benzylic Radical (C6•) Br_Radical->Benzylic_Radical HAT (Propagation Step 1) HBr HBr (Byproduct) Br_Radical->HBr From Substrate H Substrate 6-Methyl-benzoxazinone Substrate->Benzylic_Radical H• Abstraction Product 6-(Bromomethyl)-benzoxazinone Benzylic_Radical->Product Reacts with Br2 (Propagation Step 2) Br2 Br2 (Low Conc.) HBr->Br2 Reacts with NBS NBS N-Bromosuccinimide (NBS) NBS->Br2 Br exchange Succinimide Succinimide (Insoluble ppt) NBS->Succinimide Reaction with HBr Br2->Br_Radical Regenerates Chain Carrier

Caption: The Goldfinger mechanism cycle. NBS reacts with HBr to maintain a low, steady-state concentration of Br


, suppressing ionic side reactions.[1][2]

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Quality Attribute (CQA)
6-Methyl-1,4-benzoxazin-3-one 1.0SubstrateDry; free of residual alcohols.
N-Bromosuccinimide (NBS) 1.05 - 1.1Bromine SourceMust be white. Yellow/brown NBS contains free Br

and HBr, causing side reactions. Recrystallize from H

O if degraded.
AIBN (Azobisisobutyronitrile)0.05 - 0.1InitiatorStore at 4°C. Check expiration.
PhCF

(Trifluorotoluene)
SolventMediumAnhydrous. Degassed (sparged with N

) to remove O

(radical quencher).

Note: PhCF


 is recommended over CCl

due to lower toxicity and higher boiling point (102°C vs 77°C), which accelerates the radical kinetics.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 6-methyl-1,4-benzoxazin-3-one (1.0 equiv) and NBS (1.05 equiv).

  • Add PhCF

    
      (10 mL per gram of substrate).
    
  • Add AIBN (0.05 equiv).

  • Critical: Purge the system with Nitrogen or Argon for 5-10 minutes to remove dissolved oxygen.

Step 2: Initiation & Reflux

  • Heat the mixture to reflux (oil bath ~110°C for PhCF

    
    ).
    
  • Visual Check: The reaction is initially a suspension (NBS is denser than solvent). As the reaction proceeds, NBS converts to Succinimide , which is less dense and will float to the surface/top of the solvent.

  • Monitor by TLC (Silica; Hexane:EtOAc 7:3). The product is less polar than the starting material (higher R

    
    ) and may stain with KMnO
    
    
    
    or UV.
    • Typical Time: 2 – 6 hours.

    • Endpoint: Disappearance of starting material. Do not over-reflux to avoid di-bromination.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the floating succinimide solid. Wash the cake with a small amount of cold solvent.

  • Evaporation: Concentrate the filtrate under reduced pressure to yield the crude bromide.

  • Note: The product is a lachrymator (tear gas agent). Handle exclusively in a fume hood.

Step 4: Purification

  • Recrystallization: The crude solid is typically recrystallized from Toluene or a Hexane/Ethyl Acetate mixture.

    • Avoid: Alcohols (MeOH/EtOH) if the product is suspected to be highly reactive, as solvolysis to the ether can occur.

  • Storage: Store the purified product at -20°C under inert atmosphere. Benzylic bromides are sensitive to moisture and light.

Workflow Visualization

ProtocolWorkflow Setup SETUP Substrate + NBS + AIBN in PhCF3 (Anhydrous) Degas DEGAS N2 Sparge (10 min) Remove O2 Setup->Degas Reflux REFLUX 105-110°C 2-6 Hours Degas->Reflux Check MONITOR Succinimide floats TLC Check Reflux->Check Check->Reflux Incomplete Filter FILTRATION Remove Succinimide Check->Filter Complete Conc CONCENTRATION Rotary Evaporator Filter->Conc Cryst CRYSTALLIZATION Toluene or Hex/EtOAc Conc->Cryst

Caption: Operational workflow for the synthesis of 6-(bromomethyl)-1,4-benzoxazin-3-one.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
No Reaction Old Initiator or Oxygen InhibitionAdd fresh AIBN (0.02 equiv); ensure vigorous N

sparge.
Black/Dark Mixture High [Br

] or Decomposition
NBS was likely degraded (yellow) before use. Recrystallize NBS from water and dry in vacuum desiccator.
Low Yield / Impurities Hydrolysis of ProductEnsure all glassware is oven-dried. Avoid aqueous workups if possible; filter and evaporate directly.
Regio-isomers Ionic BrominationSolvent was too polar or wet. Ensure anhydrous non-polar solvent (PhCF

, Benzene, CCl

) is used.

References

  • Wohl-Ziegler Reaction Mechanism & Conditions

    • Organic Chemistry Portal. "Wohl-Ziegler Reaction."[3][4]

    • [Link]

  • Bromination of Benzoxazinone Deriv

    • Hanson, J. R., Richards, L., & Rozas, P. (2003). "The bromination and nitration of some (2H)-1,4-benzoxazin-3(4H)-ones." Journal of Chemical Research.
    • [Link]

  • Regioselectivity in Quinazolinones (Analogous Systems)

    • University of Glasgow Theses.
    • [Link]

  • Green Solvents for Radical Bromin

    • Cantillo, D., et al. (2014).[3] "Mandelic acid catalyzes a highly regioselective aromatic bromination..."[3][5] (Discusses MeCN vs CCl4 alternatives).

    • [Link]

Sources

The Versatile Hub: A Guide to Nucleophilic Substitution Reactions of 6-(Bromomethyl)-benzoxazinone for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The benzoxazinone core is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of this privileged scaffold is paramount for the development of novel therapeutic agents and chemical probes. 6-(Bromomethyl)-benzoxazinone emerges as a key intermediate, offering a reactive "handle" for introducing diverse functionalities through nucleophilic substitution at the benzylic position. The enhanced reactivity of this benzylic bromide, due to the stabilization of the transition state by the adjacent aromatic ring, makes it an ideal substrate for a wide array of nucleophiles.[3]

This comprehensive guide provides detailed application notes and robust protocols for the nucleophilic substitution reactions of 6-(bromomethyl)-benzoxazinone. Designed for researchers, medicinal chemists, and drug development professionals, this document goes beyond simple step-by-step instructions. It delves into the mechanistic rationale behind the protocols, offers insights into potential challenges, and provides a framework for the reliable synthesis and characterization of novel benzoxazinone derivatives.

Section 1: The Chemistry of Opportunity - Understanding the Reactivity of 6-(Bromomethyl)-benzoxazinone

The reactivity of 6-(bromomethyl)-benzoxazinone is dominated by the nature of the benzylic C-Br bond. This bond is susceptible to cleavage by a wide range of nucleophiles, proceeding primarily through an SN2 mechanism, especially with strong, unhindered nucleophiles in polar aprotic solvents.[4] The general transformation is depicted below:

Caption: General scheme of nucleophilic substitution on 6-(bromomethyl)-benzoxazinone.

The choice of nucleophile, solvent, and reaction conditions allows for the precise installation of a variety of functional groups, each imparting unique physicochemical and biological properties to the benzoxazinone scaffold.

Section 2: A Practical Guide to Diversification - Protocols and Applications

This section provides detailed, validated protocols for the reaction of 6-(bromomethyl)-benzoxazinone with representative nucleophiles from different classes.

Synthesis of Azide Derivatives: Gateway to Amines and Triazoles

The introduction of an azide moiety serves as a versatile synthetic handle, readily convertible to a primary amine via reduction or utilized in "click" chemistry for the construction of triazole linkages. The reaction of benzylic bromides with sodium azide is a well-established, high-yielding transformation.[5]

Protocol 1: Synthesis of 6-(Azidomethyl)-2H-benzo[b][1][6]oxazin-3(4H)-one

  • Materials:

    • 6-(Bromomethyl)-2H-benzo[b][1][6]oxazin-3(4H)-one (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 6-(bromomethyl)-2H-benzo[b][1][6]oxazin-3(4H)-one in anhydrous DMF (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

    • Add sodium azide to the solution and stir the mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 6-(azidomethyl)-2H-benzo[b][1][6]oxazin-3(4H)-one as a white solid.

  • Trustworthiness (Self-Validation): The successful formation of the azide can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy, which will show a characteristic strong, sharp absorption band around 2100 cm⁻¹. Further confirmation is achieved through ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Amination Reactions: Introducing Basic Centers for Pharmacological Targeting

The direct substitution of the bromide with primary or secondary amines introduces basic nitrogen centers, which are often crucial for interactions with biological targets.

Protocol 2: Synthesis of 6-((Dialkylamino)methyl)-2H-benzo[b][1][6]oxazin-3(4H)-one

  • Materials:

    • 6-(Bromomethyl)-2H-benzo[b][1][6]oxazin-3(4H)-one (1.0 eq)

    • Secondary amine (e.g., morpholine, piperidine) (2.5 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (CH₃CN), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 6-(bromomethyl)-2H-benzo[b][1][6]oxazin-3(4H)-one in anhydrous acetonitrile (approximately 0.1 M), add the secondary amine and potassium carbonate.

    • Heat the reaction mixture to reflux (approximately 82 °C) and monitor by TLC. The reaction is typically complete within 6-12 hours.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

    • Purify by column chromatography on silica gel (eluting with a gradient of DCM/methanol) to yield the desired 6-((dialkylamino)methyl)-2H-benzo[b][1][6]oxazin-3(4H)-one.

  • Expertise & Experience: The use of an excess of the amine and a base like potassium carbonate is crucial to drive the reaction to completion and to neutralize the HBr formed as a byproduct. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

O-Alkylation of Phenols: Crafting Aryl Ether Linkages

The reaction with phenols allows for the synthesis of derivatives with an aryl ether linkage, a common motif in many biologically active molecules. The Williamson ether synthesis is a classic and reliable method for this transformation.[7]

Protocol 3: Synthesis of 6-((Phenoxy)methyl)-2H-benzo[b][1][6]oxazin-3(4H)-one

  • Materials:

    • 6-(Bromomethyl)-2H-benzo[b][1][6]oxazin-3(4H)-one (1.0 eq)

    • Phenol (or a substituted phenol) (1.2 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • 1 M aqueous sodium hydroxide solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve the phenol in anhydrous DMF.

    • Add potassium carbonate to the solution and stir for 15 minutes at room temperature to form the phenoxide in situ.

    • Add a solution of 6-(bromomethyl)-2H-benzo[b][1][6]oxazin-3(4H)-one in a small amount of DMF to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor by TLC. The reaction is generally complete within 4-8 hours.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer with 1 M aqueous sodium hydroxide solution (to remove unreacted phenol) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the desired aryl ether.

  • Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation of the phenoxide without strongly solvating the nucleophilic oxygen atom. Heating is often necessary to achieve a reasonable reaction rate with the less nucleophilic phenoxide compared to amines or azide.

Section 3: Summary of Reaction Conditions and Expected Outcomes

The following table provides a quick reference for the reaction of 6-(bromomethyl)-benzoxazinone with various classes of nucleophiles.

Nucleophile ClassExample NucleophileBase (if required)SolventTypical ConditionsProduct Class
AzidesSodium AzideNoneDMFRoom Temp, 2-4 hAzides
AminesMorpholineK₂CO₃AcetonitrileReflux, 6-12 hAmines
Phenols4-MethoxyphenolK₂CO₃DMF60-70 °C, 4-8 hAryl Ethers
ThiolsThiophenolTriethylamineDCMRoom Temp, 1-3 hThioethers
CarbanionsDiethyl malonateSodium EthoxideEthanolReflux, 8-16 hAlkylated Malonates

Section 4: Visualizing the Synthetic Pathways

The following workflow diagram illustrates the central role of 6-(bromomethyl)-benzoxazinone in the synthesis of a diverse library of derivatives.

G A 6-(Bromomethyl)- benzoxazinone F 6-(Azidomethyl)- benzoxazinone A->F NaN3, DMF G 6-(Aminomethyl)- benzoxazinone A->G R2NH, K2CO3 H 6-((Phenoxy)methyl)- benzoxazinone A->H ArOH, K2CO3 I 6-((Thio)methyl)- benzoxazinone A->I ArSH, Et3N B Azide C Amine D Phenol E Thiol

Caption: Synthetic diversification from 6-(bromomethyl)-benzoxazinone.

Section 5: Troubleshooting and Characterization

Common Challenges and Solutions:

  • Low Reaction Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a stronger, non-nucleophilic base (e.g., DBU) for deprotonation of less acidic nucleophiles.

  • Formation of Side Products: In the case of primary amines, dialkylation can be an issue. Using a larger excess of the amine can help to minimize this. Elimination reactions are generally not a major concern with primary benzylic bromides.

  • Difficult Purification: If the product is highly polar, reverse-phase chromatography may be more effective. If the product is basic (amine derivatives), an acidic workup followed by basification and extraction can aid in purification.

Essential Characterization Techniques:

  • NMR Spectroscopy (¹H, ¹³C): Unambiguously confirms the structure of the product. The disappearance of the bromomethyl signal and the appearance of new signals corresponding to the incorporated nucleophile are key diagnostic features.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the azide stretch (around 2100 cm⁻¹) or the carbonyl of the benzoxazinone ring (around 1700 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of the final compound.

By adhering to these detailed protocols and considering the provided insights, researchers can confidently and efficiently utilize 6-(bromomethyl)-benzoxazinone as a versatile building block for the synthesis of novel compounds with significant potential in drug discovery and chemical biology.

References

  • Besson, T., et al. (Year). Novel 1, 3-benzoxazinones and their antibacterial in vitro activity. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Colson, E., et al. (Year). A series of 6-amino-2-phenyl-4H-3, 1-benzoxazin-4-one amino acyl and dipeptidyl derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute.
  • Fringuelli, F., et al. (Year). Some 4-hydroxy-2H-1, 4-benzoxazin-3 (4H)-ones. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Gilmore, J., et al. (Year). A series of 2-aryl-4H-3, 1-benzoxazin-4-ones. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Hasieh, M., et al. (Year). A series of 2-substituted benzoxazinones. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Nadeem Siddiqui et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Neumann, U., et al. (Year). A series of 2-amino substituted benzoxazinones. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Ozden, T., et al. (Year). The compounds were screened for their antimicrobial activities against S. aureus, E. coli and C. albicans. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Waisser, K., et al. (Year). A series of 6-choloro-3-phenyl-4-thioxao-2H-1, 3-benzoxazine-2(3H)-ones and a series of 6- choloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Arcadi, A., et al. (Year). The title 2-vinyl-4H-3, 1-benzoxazin-4-one. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the 6-Position of 4H-1,4-Benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The 4H-1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid structure and potential for hydrogen bonding make it an attractive core for designing novel therapeutic agents. Functionalization of the aromatic ring, particularly at the 6-position, is a critical strategy in medicinal chemistry for modulating the pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This document provides a comprehensive guide for researchers, detailing robust and validated protocols for the targeted introduction of various functional groups at the 6-position of the 4H-1,4-benzoxazin-3-one nucleus. We will explore classical electrophilic aromatic substitution reactions and modern palladium-catalyzed cross-coupling methodologies, explaining the mechanistic rationale behind procedural choices to empower researchers in their drug discovery efforts.

Strategic Overview: The Chemistry of the Benzoxazinone Core

The reactivity of the benzene ring in 4H-1,4-benzoxazin-3-one is governed by the electronic effects of the fused heterocyclic system. The amide nitrogen (at position 4) and the ether oxygen (at position 1) are both electron-donating groups that activate the aromatic ring towards electrophilic substitution. They act as ortho, para-directors. Conversely, the lactam carbonyl group is electron-withdrawing. The synergistic effect of the nitrogen and oxygen atoms strongly directs incoming electrophiles to the 6- and 8-positions. Steric hindrance from the heterocyclic ring can often favor substitution at the more accessible 6-position, making it a prime target for initial derivatization.

G cluster_0 Functionalization Strategy Start 4H-1,4-benzoxazin-3-one EAS Electrophilic Aromatic Substitution (EAS) Start->EAS Direct Functionalization Halogenation Halogenation Start->Halogenation EAS->Halogenation C-Br Nitration Nitration EAS->Nitration C-NO2 Acylation Acylation EAS->Acylation C-C(O)R X-Coupling Cross-Coupling (from 6-Halo precursor) Suzuki Suzuki X-Coupling->Suzuki C-C Halogenation->X-Coupling Precursor Synthesis Downstream Downstream Modification Nitration->Downstream e.g., NO2 -> NH2 Suzuki->Downstream

Caption: Overview of functionalization pathways for the 6-position.

Direct Functionalization via Electrophilic Aromatic Substitution (EAS)

Direct introduction of functional groups onto the aromatic core is often the most step-economical approach. The choice of reagents and conditions is critical for achieving high regioselectivity for the 6-position.

Nitration: Introduction of a Nitro Group

Nitration is a foundational EAS reaction that installs a versatile nitro group, which can be readily reduced to an amine for subsequent derivatization. The use of a mixed acid system (H₂SO₄/HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺) in situ.

Causality Behind the Protocol:

  • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the loss of a water molecule to form the essential nitronium ion electrophile.

  • Controlled Temperature: The reaction is exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent over-reaction (dinitration) and decomposition of the starting material.[3]

Protocol 2.1: Synthesis of 6-Nitro-4H-1,4-benzoxazin-3-one

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add concentrated sulfuric acid (10 mL).

  • Reagent Addition: While maintaining the temperature below 10 °C, slowly add 4H-1,4-benzoxazin-3-one (1.49 g, 10 mmol) in portions to the stirred sulfuric acid.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (0.75 mL, ~11 mmol) to concentrated sulfuric acid (2.5 mL) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the benzoxazinone over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 100 g).

  • Precipitation & Filtration: A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product. Recrystallization from ethanol or purification by column chromatography will yield the pure 6-nitro product. Prior studies have shown this method favors the formation of the 6-nitro derivative, followed by the 6,8-dinitro compound upon further reaction.[3][4]

ParameterConditionRationale
Reagents Conc. H₂SO₄, Conc. HNO₃Generates the active electrophile, NO₂⁺.
Temperature 0-5 °CControls reaction rate, prevents side products.
Solvent H₂SO₄Dissolves substrate and promotes ion formation.
Typical Yield 70-85%Favorable kinetics for monosubstitution.
Bromination: Introduction of a Bromo Group

Halogenation, particularly bromination, installs a key handle for subsequent cross-coupling reactions. The choice of solvent can significantly influence the regioselectivity of the reaction.

Causality Behind the Protocol:

  • Bromine (Br₂): The electrophile in this reaction.

  • Glacial Acetic Acid: This polar protic solvent is reported to favor the formation of the 6-bromo isomer over other positions.[3] In contrast, using a non-polar solvent like chloroform has been shown to yield the 7-bromo derivative as the major product.[3] The acetic acid likely helps to polarize the Br-Br bond and stabilize the reaction intermediates in a way that favors substitution at the 6-position.

G cluster_workflow Bromination Workflow A Dissolve Benzoxazinone in Glacial Acetic Acid B Add Br₂ solution dropwise at RT A->B C Stir for 2-4h (Monitor by TLC) B->C D Quench with Na₂S₂O₃ (aq) and pour into water C->D E Filter, Wash, and Dry the 6-Bromo Product D->E

Caption: Step-by-step workflow for the bromination of 4H-1,4-benzoxazin-3-one.

Protocol 2.2: Synthesis of 6-Bromo-4H-1,4-benzoxazin-3-one

  • Preparation: Dissolve 4H-1,4-benzoxazin-3-one (1.49 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Reagent Addition: Prepare a solution of bromine (0.54 mL, 10.5 mmol) in glacial acetic acid (5 mL). Add this solution dropwise to the benzoxazinone solution at room temperature with vigorous stirring.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Pour the reaction mixture into a beaker of cold water (150 mL).

  • Quenching: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange/red color of excess bromine is discharged.

  • Filtration: Collect the resulting white precipitate by vacuum filtration, wash extensively with water, and dry under vacuum. This procedure has been shown to selectively yield the 6-bromo derivative first, before any potential di-bromination occurs.[3]

Friedel-Crafts Acylation: Introduction of a Ketone

The Friedel-Crafts acylation introduces a keto-group, a valuable synthon for further elaborations. The reaction involves an acyl halide or anhydride and a strong Lewis acid catalyst.[5][6]

Causality Behind the Protocol:

  • Lewis Acid (AlCl₃): The catalyst's role is to coordinate with the halogen of the acyl chloride, facilitating its departure and generating the highly electrophilic acylium ion (R-C≡O⁺).[7]

  • Stoichiometric Catalyst: Unlike Friedel-Crafts alkylation, a stoichiometric amount of AlCl₃ is required. The product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[5][8] The reaction is completed upon aqueous workup, which hydrolyzes this complex.

Protocol 2.3: General Procedure for Friedel-Crafts Acylation

  • Preparation: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.5 g, 11 mmol) in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (25 mL) at 0 °C, add the desired acyl chloride (e.g., acetyl chloride, 0.77 mL, 11 mmol) dropwise.

  • Acylium Ion Formation: Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Add a solution of 4H-1,4-benzoxazin-3-one (1.49 g, 10 mmol) in the same solvent (10 mL) dropwise, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding it to a mixture of crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to afford the 6-acyl-4H-1,4-benzoxazin-3-one.

Functionalization via Palladium-Catalyzed Cross-Coupling

For constructing more complex architectures, particularly C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery. These methods require a pre-functionalized halo-benzoxazinone, typically the 6-bromo derivative prepared in Protocol 2.2.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organic halide. It is renowned for its mild conditions and high tolerance of functional groups.[9][10]

Causality Behind the Protocol:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.

  • Ligand (e.g., PPh₃): Stabilizes the palladium center and modulates its reactivity.

  • Base (e.g., K₂CO₃, K₃PO₄): Essential for the transmetalation step, activating the boronic acid to transfer its organic group to the palladium center.[10]

  • Solvent System: A mixture of an organic solvent (like DME, Toluene, or Dioxane) and water is often used to dissolve both the organic and inorganic reagents.

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal R'-B(OH)₂ + Base ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetal->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim Ar-R' RedElim->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Synthesis of 6-Aryl-4H-1,4-benzoxazin-3-one

  • Preparation: To a reaction vessel, add 6-bromo-4H-1,4-benzoxazin-3-one (228 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst & Ligand: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add a solvent mixture, such as 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel) to obtain the 6-aryl substituted product.

ParameterExample ConditionRationale
Aryl Halide 6-Bromo-benzoxazinoneReactive partner for oxidative addition.
Boronic Acid Phenylboronic acidSource of the new C-C bond substituent.
Catalyst Pd(PPh₃)₄ (2-5 mol%)Facilitates the entire catalytic cycle.
Base K₂CO₃ or K₃PO₄ (2-3 equiv)Activates boronic acid for transmetalation.
Solvent DME/H₂O or Toluene/H₂OEnsures solubility of all reaction components.
Temperature 80-100 °CProvides energy for catalytic steps.

References

  • Hanson, J. R., Richards, L., & Rozas, P. (2001). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, Synopses, (5), 201-202. [Link]

  • Newberry, G., & Phillips, M. A. (1928). CLXXXII.—The nitration of some derivatives of 2-aminophenol. Journal of the Chemical Society (Resumed), 3046-3051. [Link]

  • Patel, M., & Shaikh, F. (2019). Synthesis and Screening of some benzoxazinone derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 9(5), 108-113. [Link]

  • Edwards, P. D., et al. (1995). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of medicinal chemistry, 38(1), 76-85. [Link]

  • Kamma, K. R., et al. (2017). Synthesis of Functionalized 4H‐3,1‐Benzoxazines through Chemoselective Reduction of Benzoxazin‐4‐Ones. Bulletin of the Korean Chemical Society, 38(5), 609-612. [Link]

  • Guguloth, V., & Sarva, S. (2021). SYNTHESIS OF A NOVEL DERIVATIVES OF[3][11] BENZOXAZINONE. RASAYAN Journal of Chemistry, 14(1), 448-453. [Link]

  • Méndez-Rojas, M. A., et al. (2018). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Molbank, 2018(3), M998. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1514. [Link]

  • Kamma, K. R., et al. (2017). Synthesis of Functionalized 4 H -3,1-Benzoxazines through Chemoselective Reduction of Benzoxazin-4-Ones. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Al-Obeidi, F. A., et al. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Molecules, 29(23), 5710. [Link]

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Sharma, S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. . [Link]

  • Ayogu, J. I., Ezema, J. E., & Ezema, C. G. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 27(12), 4467-4473. [Link]

  • Sharma, S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PubMed. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. byjus.com. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Roy, A. H., & Smith, M. D. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(18), 11511-11523. [Link]

  • Sharma, S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]

  • Ishihara, K., & Yamamoto, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5961. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. . [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,3-benzoxazines. . [Link]

  • Hocek, M., & Dvorakova, H. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. Synthesis, 2002(12), 1835-1845. [Link]

  • Düfert, M. A., et al. (2013). The Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, 1,4-benzoxazin-3-one derivatives are recognized as privileged scaffolds due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of this core structure is a key strategy for modulating therapeutic efficacy. The introduction of a reactive bromomethyl group at the 6-position, yielding 6-(bromomethyl)-4H-1,4-benzoxazin-3-one, creates a versatile intermediate for further elaboration via nucleophilic substitution.

Accurate structural confirmation of such intermediates is paramount to the success of any synthetic campaign. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one. Rather than presenting a simple data list, we will deconstruct the spectrum by comparing the influence of the benzoxazinone core and the bromomethyl substituent, supported by experimental data from related structures. This comparative approach offers researchers a robust framework for interpreting their own data with confidence.

Section 1: Deconstructing the Spectrum: Core vs. Substituent

The ¹H NMR spectrum of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one is best understood by considering the contributions of its two primary components: the 4H-1,4-benzoxazin-3-one scaffold and the 6-(bromomethyl) substituent.

cluster_Core 1,4-Benzoxazin-3-one Core cluster_Substituent 6-(bromomethyl) Group cluster_Combined Final Spectrum Core_Signals Aromatic Protons (H-5, H-7, H-8) Lactam Methylene (H-2) Amide Proton (N-H) Final_Spectrum Predicted Spectrum of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one Core_Signals->Final_Spectrum Influences Substituent_Signals Benzylic Methylene (H-9) Substituent_Signals->Final_Spectrum Influences & Modifies

Figure 1: Logical diagram illustrating the spectral contributions.

The 4H-1,4-Benzoxazin-3-one Scaffold

The parent benzoxazinone ring system has two key proton environments that give rise to characteristic signals:

  • Lactam Methylene Protons (-O-CH₂-C=O): These protons (labeled H-2 in Figure 2) are situated between an oxygen atom and a carbonyl group. This electron-withdrawing environment causes a significant downfield shift. In various derivatives, this signal typically appears as a singlet in the range of δ 4.6-5.1 ppm .[3][4]

  • Amide Proton (-NH-): The lactam amide proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It is typically observed far downfield, often above δ 10.0 ppm .

  • Aromatic Protons: The protons on the benzene ring exhibit complex splitting patterns and chemical shifts influenced by the fused heterocyclic ring.

The Benzylic Bromomethyl Group (-CH₂Br)

The chemical shift of the methylene protons in a bromomethyl group is highly diagnostic. When attached directly to an aromatic ring (a benzylic position), two factors cause a strong deshielding effect:

  • Inductive Effect: The electronegative bromine atom withdraws electron density from the methylene group.

  • Aromatic Ring Current: The circulation of π-electrons in the benzene ring creates a magnetic field that deshields substituents in the plane of the ring.

This combination places the signal for benzylic bromomethyl protons reliably in the region of δ 4.4–4.7 ppm .[5][6]

Section 2: Predicted ¹H NMR Spectrum and Comparative Analysis

By integrating the data from the core scaffold and the substituent, we can predict the complete ¹H NMR spectrum for 6-(bromomethyl)-4H-1,4-benzoxazin-3-one. The structure with proton assignments is shown below.

Proton Assignments mol

Figure 2: Structure of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one.

Table 1: Predicted ¹H NMR Data for 6-(bromomethyl)-4H-1,4-benzoxazin-3-one (Solvent: DMSO-d₆, Spectrometer: 400 MHz)

Proton LabelPredicted Shift (δ ppm)MultiplicityIntegrationRationale & Notes
H-2 ~ 4.75Singlet (s)2HMethylene protons adjacent to lactam oxygen and carbonyl. Consistent with literature values for this scaffold.[4]
H-9 ~ 4.71Singlet (s)2HBenzylic methylene protons. Shift is characteristic of Ar-CH₂Br systems.[5][6]
H-8 ~ 6.95Doublet (d)1HOrtho-coupled to H-7. Expected to be the most upfield aromatic proton.
H-7 ~ 7.25Doublet of Doublets (dd)1HOrtho-coupled to H-8 and meta-coupled to H-5.
H-5 ~ 7.30Doublet (d)1HMeta-coupled to H-7. Appears as a narrow doublet or singlet.
N-H > 10.5Broad Singlet (br s)1HExchangeable amide proton. Shift is solvent and concentration dependent.
Performance Comparison: The Impact of Bromination

To objectively demonstrate the influence of the bromine atom, we compare our target molecule with its non-halogenated analogue, 6-methyl-4H-1,4-benzoxazin-3-one. The primary difference lies in the chemical shift of the benzylic protons.

Table 2: ¹H NMR Comparison of 6-Substituted Benzoxazinones

CompoundStructureBenzylic Proton Shift (δ ppm)Key Differentiator
6-(bromomethyl)-4H-1,4-benzoxazin-3-one (As in Fig. 2)~ 4.71 The strong deshielding effect of the bromine atom places the signal significantly downfield.[5]
6-methyl-4H-1,4-benzoxazin-3-one (Structure with -CH₃ at position 6)~ 2.30 The methyl protons are significantly more shielded compared to the bromomethyl analogue.

This direct comparison provides a clear diagnostic window. The observation of a singlet integrating to 2H at ~4.7 ppm is a powerful indicator of the bromomethyl group, whereas a signal around 2.3 ppm integrating to 3H would indicate the methyl analogue.

Section 3: Experimental Protocol for High-Integrity Data Acquisition

The trustworthiness of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (TMS, 0.03% v/v) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal prep4->acq1 acq2 Shim magnet coils for homogeneity acq1->acq2 acq3 Set acquisition parameters: - Scans: 16-32 - Relaxation Delay (d1): 5s - Pulse Angle: 30-45° acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate chemical shift to TMS (δ 0.00) proc2->proc3 proc4 Integrate all signals proc3->proc4

Figure 3: Standard workflow for ¹H NMR analysis.

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it reliably dissolves polar compounds and shifts the amide proton signal downfield, away from other signals.

    • Add an internal standard, typically tetramethylsilane (TMS), to a final concentration of 0.03% v/v for accurate chemical shift calibration (δ = 0.00 ppm).[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the field frequency using the deuterium signal from the solvent.

    • Optimize the magnetic field homogeneity (shimming) to ensure sharp, symmetrical peaks.

    • Causality behind parameter choice: A relaxation delay (d1) of 5 seconds is chosen to allow for nearly complete T1 relaxation of all protons, ensuring that the signal integrations are quantitative and accurately reflect the proton ratios. A smaller pulse angle (e.g., 30°) also aids in achieving faster repetition rates without saturating the signals.

    • Acquire the data over 16 to 32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Manually phase correct the resulting spectrum so that all peaks are in positive absorption mode with a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all peaks and normalize the values to a known proton signal (e.g., the H-8 doublet set to 1.00).

Conclusion

The ¹H NMR spectrum of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one is highly characteristic. The definitive signals for structural confirmation are the singlets for the lactam methylene protons (H-2) at ~δ 4.75 ppm and the benzylic methylene protons (H-9) at ~δ 4.71 ppm. These, in conjunction with the predicted three-proton aromatic system and the downfield amide proton, provide unambiguous evidence for the target structure. By comparing these features with known values for the benzoxazinone core and various benzylic bromides, researchers can confidently verify the identity and purity of this key synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • BenchChem. Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide. BenchChem Technical Support.
  • El-Hashash, M. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. RACO. [Link]

  • Reddy, M., et al. (2021). SYNTHESIS OF A NOVEL DERIVATIVES OF[4][5]BENZOXAZINONE. Rasayan Journal of Chemistry. [Link]

  • Munir, A., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [Link]

  • Royal Society of Chemistry. Supporting information - Physical Chemistry Chemical Physics. [Link]

  • Ellouz, M., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][5]-Benzoxazin-3-one and Their Inhibitory Effects. Molecules. [Link]

  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest. [Link]

  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

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A Comparative Guide to Identifying Benzylic Methylene Signals in Benzoxazinone NMR

Author: BenchChem Technical Support Team. Date: February 2026

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazinones are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and pharmaceuticals.[1][2] Their therapeutic relevance spans a wide spectrum, including anti-HIV, anticancer, and anti-inflammatory activities.[2][3] Accurate structural elucidation is paramount in the development of novel benzoxazinone-based drugs, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

A key diagnostic feature in the ¹H NMR spectra of many benzoxazinone derivatives is the signal corresponding to the benzylic methylene (Ar-CH₂-) protons. The chemical environment of these protons is unique, and their unambiguous identification is often the linchpin for confirming the overall structure. This guide provides an in-depth, comparative analysis of various NMR techniques for the precise identification of these benzylic methylene signals, supported by experimental data and protocols.

The Benzylic Methylene Signal: A Diagnostic Marker

The benzylic methylene protons in benzoxazinones are adjacent to both an aromatic ring and a heteroatom (typically oxygen or nitrogen) within the heterocyclic ring. This specific arrangement leads to a characteristic chemical shift range and multiplicity, which can be influenced by several factors.

Factors Influencing the Chemical Shift:
  • Inductive Effects: The electronegativity of the adjacent heteroatom (oxygen or nitrogen) significantly deshields the methylene protons, causing them to resonate at a lower field (higher ppm value) compared to simple alkyl chains.[4][5]

  • Anisotropic Effects: The ring current of the benzene ring creates a magnetic field that can either shield or deshield nearby protons, depending on their spatial orientation.[6][7] For benzylic protons, this effect typically leads to further deshielding.[8]

  • Substituents on the Aromatic Ring: Electron-donating or electron-withdrawing groups on the benzene ring can modulate the electron density and the ring current, thereby shifting the resonance of the benzylic methylene protons.[4]

  • Conformational Rigidity: The conformation of the heterocyclic ring can influence the dihedral angles between the methylene protons and adjacent protons, affecting their coupling constants and potentially their chemical shifts.

In many 2H-1,4-benzoxazin-3(4H)-one derivatives, the benzylic methylene protons (at position 2) typically appear as a singlet in the range of δ 4.5-5.0 ppm .[9] However, substitution on the nitrogen or at other positions can alter this pattern.

A Comparative Analysis of NMR Techniques

While a simple 1D ¹H NMR spectrum can provide initial clues, a combination of 1D and 2D NMR experiments is often necessary for unequivocal assignment.

NMR Experiment Information Provided Advantages Limitations
¹H NMR Chemical shift, multiplicity, and integration of protons.Quick and provides a general overview of the proton environment.Signal overlap can lead to ambiguity, especially in complex molecules.
¹³C NMR Chemical shift of carbon atoms.Provides information on the carbon skeleton.Low sensitivity and does not directly show proton-carbon connectivity.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.Helps in identifying the methylene carbon.Quaternary carbons are not observed.
COSY Shows proton-proton correlations through 2-3 bonds.Establishes connectivity between adjacent protons.Not useful for isolated spin systems like a singlet benzylic methylene group.
HSQC Shows direct one-bond proton-carbon correlations.Unambiguously links a proton to its attached carbon.[10][11]Does not provide information about long-range connectivity.
HMBC Shows long-range (2-3 bond) proton-carbon correlations.[10][12][13]Crucial for connecting different spin systems and identifying quaternary carbons.[12]The absence of a correlation does not definitively rule out proximity due to small coupling constants.[10]

Experimental Workflows for Unambiguous Identification

The following workflow provides a systematic approach to identifying the benzylic methylene signal in a novel benzoxazinone derivative.

Workflow for Benzylic Methylene Signal Identification

workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation cluster_final Final Assignment a Acquire ¹H NMR b Identify signals in the δ 4.5-5.0 ppm range a->b e Acquire HSQC b->e Hypothesized Signal c Acquire ¹³C NMR & DEPT-135 d Identify methylene carbon (CH₂) signal c->d f Correlate proton signal with methylene carbon d->f Hypothesized Carbon e->f g Acquire HMBC f->g Confirmed ¹JCH h Confirm long-range correlations g->h i Unambiguous Assignment of Benzylic Methylene Signal h->i Confirmed ²⁻³JCH

Caption: A systematic workflow for the identification of benzylic methylene signals.

Step-by-Step Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the benzoxazinone derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C and DEPT-135 NMR Acquisition:

  • Pulse Program: Standard ¹³C observe with proton decoupling (e.g., 'zgpg30') and DEPT-135.

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024 or more, as ¹³C is less sensitive.

  • Processing: Similar to ¹H NMR. In the DEPT-135 spectrum, CH and CH₃ signals will be positive, while CH₂ signals will be negative.

4. HSQC Acquisition:

  • Pulse Program: Standard gradient-selected HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker).

  • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Process both dimensions with appropriate window functions. The resulting 2D spectrum will show correlations between directly bonded protons and carbons.

5. HMBC Acquisition:

  • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker).

  • Long-Range Coupling Constant (ⁿJCH): Typically optimized for 8-10 Hz to observe 2- and 3-bond correlations.[12]

  • Processing: Similar to HSQC.

Case Study: Identification of the Benzylic Methylene Signal in 2H-1,4-Benzoxazin-3(4H)-one

Let's consider the parent compound, 2H-1,4-benzoxazin-3(4H)-one.

¹H NMR: A singlet is observed at approximately δ 4.55 ppm, integrating to 2H.[9] This is a strong candidate for the benzylic methylene protons.

¹³C and DEPT-135 NMR: A carbon signal appears around δ 67 ppm. The DEPT-135 spectrum confirms this is a CH₂ group as the peak is negative.

HSQC: A cross-peak correlates the proton signal at δ 4.55 ppm with the carbon signal at δ 67 ppm, confirming their direct bond.

HMBC: The proton signal at δ 4.55 ppm will show correlations to the carbonyl carbon (C4, ~δ 165 ppm) and the aromatic carbon attached to the oxygen (C8a, ~δ 145 ppm). These 2- and 3-bond correlations provide definitive structural proof.

Key HMBC Correlations in 2H-1,4-Benzoxazin-3(4H)-one

Sources

A Comparative Guide to Benzylic Chloride and Benzylic Bromide Functionalized Benzoxazinones: Reactivity, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzoxazinone Scaffold

Benzoxazinones are a privileged class of heterocyclic compounds, holding a significant position in both medicinal chemistry and materials science.[1][2][3] Their rigid, fused-ring structure is a common motif in pharmacologically active molecules, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] In the realm of polymer science, benzoxazine monomers are precursors to polybenzoxazines, a class of high-performance thermosetting resins known for their exceptional thermal stability, low water absorption, and near-zero volumetric shrinkage during curing.[6][7][8]

The true synthetic versatility of the benzoxazinone scaffold is unlocked through functionalization. Introducing a reactive handle, such as a benzylic halide, transforms the molecule into a versatile building block for further elaboration. This guide provides an in-depth comparison of two common reactive intermediates: benzylic chloride and benzylic bromide benzoxazinones. We will explore the fundamental differences in their reactivity, synthetic accessibility, and how the choice of halogen impacts their application in drug discovery and polymer development, supported by established chemical principles and experimental workflows.

Core Directive: A Comparative Analysis of Reactivity

The primary differentiator between benzylic chlorides and bromides lies in their reactivity towards nucleophilic substitution. Benzylic halides are notably reactive due to the ability of the adjacent aromatic ring to stabilize the transition state in both SN1 and SN2 reaction pathways.

  • SN1 Pathway: In polar, protic solvents, the reaction can proceed via an SN1 mechanism. The rate-determining step is the departure of the halide leaving group to form a benzylic carbocation. This carbocation is resonance-stabilized by the benzene ring, making its formation highly favorable.[9][10]

  • SN2 Pathway: In polar, aprotic solvents with a strong nucleophile, the SN2 mechanism is favored. This is a single-step process where the nucleophile attacks the electrophilic carbon, displacing the halide. The reactivity is still enhanced by the phenyl group, which stabilizes the transition state.[11]

The Decisive Factor: Leaving Group Ability

The fundamental difference in reaction rate between the chloride and bromide analogues stems from the leaving group ability of the halide ion. A good leaving group is a weak base. Comparing the hydrohalic acids, the acidity increases in the order HCl < HBr < HI.[12] This means that the bromide ion (Br⁻) is a weaker base and therefore a better leaving group than the chloride ion (Cl⁻).

This principle dictates that benzylic bromide benzoxazinones are inherently more reactive than their benzylic chloride counterparts in nucleophilic substitution reactions.[9][11] This enhanced reactivity can be a significant advantage, often allowing for milder reaction conditions, shorter reaction times, and higher yields, especially when working with sensitive substrates or weaker nucleophiles.

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway start1 Benzylic-X Benzoxazinone intermediate Resonance-Stabilized Benzylic Carbocation start1->intermediate - X⁻ (slow) (rate-determining) product1 Substituted Product intermediate->product1 + Nu⁻ (fast) start2 Benzylic-X Benzoxazinone transition [Nu---C---X]⁻ Transition State start2->transition + Nu⁻ product2 Substituted Product transition->product2 - X⁻ caption Fig 1: S N 1 and S N 2 pathways for benzylic halides.

Fig 1: SN1 and SN2 pathways for benzylic halides.

Data Presentation: A Head-to-Head Comparison

The choice between a benzylic chloride and a benzylic bromide derivative is a strategic one, dictated by the specific requirements of the synthetic target and desired reaction kinetics.

FeatureBenzylic Chloride BenzoxazinoneBenzylic Bromide BenzoxazinoneRationale & Justification
Relative Reactivity GoodExcellentBromide is a superior leaving group compared to chloride, leading to faster reaction rates in both SN1 and SN2 mechanisms.[12]
Synthetic Reagents SOCl₂, (COCl)₂, PCl₅, Conc. HCl[13][14]PBr₃, CBr₄/PPh₃, NBS, Conc. HBr[15]A wide range of standard halogenating agents are available for converting a precursor benzylic alcohol.
Reaction Conditions Often requires heating or stronger nucleophiles.Frequently proceeds at room temperature or with milder reagents.The higher reactivity of the bromide allows for less forcing conditions, preserving other functional groups.
Stability & Handling Generally stable but is a lachrymator.More reactive and potentially less stable for long-term storage; also a lachrymator.Increased reactivity can correlate with decreased shelf life. Both are irritants and must be handled with care.[14]
Cost of Reagents Chlorinating agents are typically less expensive.Brominating agents are often more expensive.Cost can be a factor in large-scale synthesis planning.
Primary Advantage Higher stability and lower cost.Higher reactivity, enabling broader synthetic utility and milder conditions.The choice depends on prioritizing stability/cost versus reactivity/efficiency.

Experimental Protocols: Synthesis of Halogenated Intermediates

The following protocols describe the synthesis of a model benzylic alcohol benzoxazinone, followed by its conversion to the corresponding chloride and bromide derivatives. These are generalized procedures intended to illustrate the practical differences in methodology.

G cluster_halogenation Halogenation Pathways start Anthranilic Acid + Hydroxy-aroyl chloride step1 Step 1: Amide Formation (Schotten-Baumann) start->step1 step2 Step 2: Cyclization (e.g., Acetic Anhydride) step1->step2 precursor Hydroxymethyl- Benzoxazinone step2->precursor chloride Benzylic Chloride Benzoxazinone precursor->chloride  SOCl₂ in Toluene  Reflux, 2h bromide Benzylic Bromide Benzoxazinone precursor->bromide  PBr₃ in THF  0°C to RT, 3h caption Fig 2: General workflow for synthesizing benzylic halide benzoxazinones.

Fig 2: General workflow for synthesizing benzylic halide benzoxazinones.

Protocol 1: Synthesis of a Precursor (6-(hydroxymethyl)-2-phenyl-4H-benzo[d][9][11]oxazin-4-one)

  • Amide Formation: To a stirred solution of 4-(hydroxymethyl)anthranilic acid (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0°C, add benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude amide in acetic anhydride and heat at 120°C for 3 hours.

  • Isolation: Cool the reaction mixture and pour it into ice water. Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure hydroxymethyl-benzoxazinone precursor.

Protocol 2A: Conversion to Benzylic Chloride Derivative

  • Setup: Suspend the hydroxymethyl-benzoxazinone precursor (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2 hours, monitoring the reaction by TLC.

  • Isolation: Cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., hexanes/ethyl acetate) to afford the pure benzylic chloride benzoxazinone.

Protocol 2B: Conversion to Benzylic Bromide Derivative

  • Setup: Dissolve the hydroxymethyl-benzoxazinone precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

  • Reagent Addition: Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise to the stirred solution. Caution: PBr₃ is corrosive and reacts violently with water.

  • Reaction: After addition, remove the ice bath and allow the reaction to proceed at room temperature for 3 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to quench the excess PBr₃.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure benzylic bromide benzoxazinone.

Conclusion and Strategic Recommendations

The choice between benzylic chloride and benzylic bromide benzoxazinones is a critical decision in the design of a synthetic route.

  • For high-throughput synthesis and drug discovery , where reaction efficiency and broad substrate scope are paramount, the benzylic bromide is often the superior choice. Its heightened reactivity allows for the use of a wider range of nucleophiles under milder conditions, which is crucial for preserving complex molecular architectures.[9]

  • For large-scale industrial applications or when developing robust polymer precursors , the benzylic chloride may be more advantageous.[6] Its greater stability can simplify storage and handling, and the lower cost of chlorinating agents provides a significant economic benefit. The required, more forcing reaction conditions are often manageable in a controlled industrial setting.

Ultimately, understanding the fundamental principles of reactivity and leaving group ability empowers researchers to make an informed choice, optimizing their synthetic strategy for either speed and versatility or stability and cost-effectiveness.

References

  • Anonymous. (n.d.). What is the difference between benzyl chloride and benzyl bromide? - Quora. Retrieved from [Link]

  • Reddy, G. P., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Retrieved from [Link]

  • Anonymous. (n.d.). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. Retrieved from [Link]

  • Kaur, R., et al. (2020). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate. Retrieved from [Link]

  • Atasayar, S., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PLOS ONE. Retrieved from [Link]

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  • Macías, F. A., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. International Journal of Molecular Sciences. Retrieved from [Link]

  • Anonymous. (n.d.). 13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts. Retrieved from [Link]

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  • Anonymous. (n.d.). Process for preparing benzoxazines. Google Patents.
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  • Reddy, G. P., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Retrieved from [Link]

  • Anonymous. (n.d.). Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications. MDPI. Retrieved from [Link]

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  • Lin, H.-T., et al. (2014). Direct synthesis of poly(benzoxazine imide) from an ortho-benzoxazine: its thermal conversion to highly cross-linked polybenzoxazole and blending with poly(4-vinylphenol). Polymer Chemistry. Retrieved from [Link]

  • Al-Rawashdeh, N. A. F., et al. (2017). Higher functionality benzoxazine monomers. ResearchGate. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 6-(bromomethyl)-4H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 6-(bromomethyl)-4H-1,4-benzoxazin-3-one

A Senior Application Scientist's Guide to Personal Protective Equipment, Safe Handling, and Disposal

Hazard Analysis & Risk Assessment

Before any handling, a thorough risk assessment is mandatory. The primary hazards associated with 6-(bromomethyl)-4H-1,4-benzoxazin-3-one are inferred from its structure and data on analogous compounds like 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.[1][2]

Inferred Hazard Profile:

Hazard TypeGHS Classification (Anticipated)Causality & Experimental Implications
Acute Toxicity (Oral) Warning - Category 4 (H302: Harmful if swallowed)Accidental ingestion could lead to significant toxic effects. All handling must be performed in a manner that prevents ingestion.[1]
Skin Irritation Warning - Category 2 (H315: Causes skin irritation)The compound can cause redness, inflammation, and discomfort upon skin contact. Proper glove selection and lab coat discipline are critical.[1][2][3]
Eye Irritation Warning - Category 2 (H319: Causes serious eye irritation)Direct contact with eyes can cause significant irritation and potential damage. Chemical splash goggles are mandatory.[1][2][3]
Respiratory Irritation Warning - Category 3 (H335: May cause respiratory irritation)As a solid powder, fine particulates can be easily inhaled, leading to irritation of the respiratory tract. All solid handling must occur in a ventilated enclosure.[1][3]
Lachrymator Assumed HazardThe bromomethyl functional group is a known structural alert for lachrymatory (tear-inducing) properties. This necessitates stringent engineering controls to prevent vapor/dust exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the identified risks. The selection of PPE must be based on the specific task being performed (e.g., weighing solid vs. working with solutions).

Primary Engineering Controls (First Line of Defense)

Your primary barrier against exposure is not worn on your body but is part of the laboratory infrastructure.

  • Certified Chemical Fume Hood: All manipulations of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one, including weighing, transfers, and reaction setup, must be performed inside a properly functioning chemical fume hood to control airborne particulates and potential vapors.[4]

Foundational PPE (Minimum Requirement)

This level of PPE is mandatory at all times when in the laboratory where the chemical is present.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times. They must meet ANSI Z87.1 standards and provide a full seal around the eyes to protect from dust and splashes.[4][5]

    • Face Shield: A full-face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as when handling larger volumes (>1 L) of solutions or during reaction workups.[4][6]

  • Protective Clothing:

    • Laboratory Coat: A flame-resistant lab coat is required and must be fully buttoned with sleeves rolled down.[7]

    • Full Coverage: Wear long pants and closed-toe shoes. No part of the skin on the legs or feet should be exposed.[5]

Hand Protection (Gloves)

No single glove material protects against all chemicals.[7] For this compound, a double-gloving strategy is recommended to provide robust protection.

  • Inner Glove: A thin, disposable nitrile glove. This provides a baseline of chemical protection and dexterity.

  • Outer Glove: A heavier-duty, chemically resistant glove should be worn over the nitrile glove.

Glove Selection Table:

Glove MaterialSuitability for Halogenated OrganicsRationale & Best Use
Nitrile Good (for incidental contact)Preferred as the inner glove or for short-duration tasks with small quantities. Inspect frequently for signs of degradation.[7][8]
Butyl Rubber ExcellentRecommended as the outer glove. Butyl rubber offers superior resistance to a wide variety of corrosive and hazardous chemicals, though it may perform poorly with some hydrocarbons.[9]
Viton™/Butyl ExcellentA composite glove offering robust, broad-spectrum chemical protection. Ideal for prolonged handling or large-quantity work.[9][10]
Natural Rubber (Latex) Fair to PoorNot recommended as a primary barrier due to potential for allergic reactions and inferior chemical resistance compared to synthetic options.[7][9]

IMPORTANT: Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them immediately after use. Wash hands thoroughly after removing gloves.[3]

Safe Handling & Operations Workflow

A systematic approach to handling minimizes the risk of exposure.

Workflow Diagram: From Receipt to Reaction

G cluster_prep Preparation Phase cluster_handling Solid Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood (Check certification & airflow) B 2. Don Full PPE (Goggles, Lab Coat, Double Gloves) A->B C 3. Prepare Workspace (Line with absorbent pads) B->C D 4. Weigh Compound (Use anti-static weigh boat) C->D Move to Hood E 5. Transfer to Vessel (Tap gently, avoid creating dust) D->E F 6. Add Solvent Slowly (Use pipette/cannula to minimize splash) E->F G 7. Decontaminate Surfaces (Wipe with appropriate solvent) F->G Reaction Complete H 8. Segregate Waste (Solid, Liquid Halogenated) G->H I 9. Doff PPE Correctly (Outer gloves first) H->I J 10. Wash Hands Thoroughly I->J

Caption: Step-by-step workflow for the safe handling of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one.

Step-by-Step Protocol:

  • Preparation: Before retrieving the chemical, ensure your chemical fume hood is operational. Don all required PPE as detailed in Section 2. Line the work surface inside the hood with disposable absorbent pads.

  • Weighing: Perform all weighing operations on a tared weigh boat inside the fume hood. Use a spatula to carefully transfer the solid, minimizing any actions that could create airborne dust.

  • Dissolution: When preparing solutions, add the solvent to the vessel containing the solid slowly to avoid splashing. Keep the container covered as much as possible.

  • Post-Handling: After the task is complete, wipe down the spatula and any surfaces with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and dispose of the cloth as hazardous waste.

Spill & Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][11]

Spill Cleanup:

  • Small Spill (Solid): Wearing full PPE, gently cover the spill with an absorbent material like vermiculite or sand. Carefully sweep the material into a designated, labeled container for halogenated waste.

  • Small Spill (Liquid): Absorb the spill with a chemical absorbent pad or vermiculite. Place the contaminated material into a sealed, labeled container for halogenated waste.

  • Large Spill: Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department.

Decontamination & Waste Disposal

Proper waste management is critical to ensure safety and environmental compliance. Brominated organic compounds require special disposal procedures.

  • Waste Segregation: All materials contaminated with 6-(bromomethyl)-4H-1,4-benzoxazin-3-one must be disposed of as hazardous waste. Maintain separate, clearly labeled waste containers for:

    • Solid Brominated Waste: Unused chemical, contaminated gloves, weigh boats, absorbent pads.

    • Liquid Brominated Waste: Reaction mixtures, solvent rinses.

  • Disposal Protocol:

    • NEVER dispose of brominated waste down the drain or in regular trash.[13]

    • Brominated organic waste must be collected in a dedicated container, separate from non-halogenated waste. The combustion of brominated compounds can form toxic byproducts like brominated dioxins if not handled by a specialized waste service.[13]

    • Store waste containers in a secondary container within a well-ventilated area, such as a flammable liquids cabinet, away from incompatible materials like strong oxidizing agents.[13]

    • Arrange for pickup and disposal through your institution's certified hazardous waste management service.[14]

References

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). [Link]

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  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. [Link]

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  • Managing waste that may contain brominated flame retardants. Ministry for the Environment. [Link]

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  • SAFETY DATA SHEET: 6-Bromo-2(3H)-benzoxazolone. (2024, February 11). Fisher Scientific. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.